molecular formula C20H16Cl2FN7O3 B6005166 N-(3,4-DICHLOROPHENYL)-N'-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA

N-(3,4-DICHLOROPHENYL)-N'-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA

Cat. No.: B6005166
M. Wt: 492.3 g/mol
InChI Key: BGOYBBKJSMULHM-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluoro-3-nitrophenyl)carbamimidoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FN7O3/c1-10-7-11(2)25-18(24-10)28-19(26-13-4-6-16(23)17(9-13)30(32)33)29-20(31)27-12-3-5-14(21)15(22)8-12/h3-9H,1-2H3,(H3,24,25,26,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOYBBKJSMULHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)F)[N+](=O)[O-])NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)F)[N+](=O)[O-])/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Urea Backbone: This can be achieved by reacting an appropriate isocyanate with an amine.

    Substitution Reactions: Introducing the 3,4-dichlorophenyl and 4,6-dimethyl-2-pyrimidinyl groups through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate with 4-fluoro-3-nitroaniline under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using it in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action for N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-N’-methylurea
  • N-(4-Fluoro-3-nitrophenyl)-N’-methylurea
  • N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylurea

Uniqueness

N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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